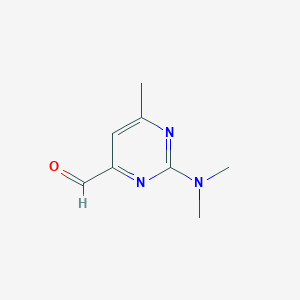![molecular formula C12H11ClN4O2 B1529381 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid CAS No. 1284159-82-5](/img/structure/B1529381.png)
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
Descripción general
Descripción
“2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1284159-82-5 . It has a molecular weight of 278.7 and its IUPAC name is 2-chloro-6-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) .Physical and Chemical Properties Analysis
This compound is a powder with a predicted boiling point of 685.9±55.0 °C and a predicted density of 1.59±0.1 g/cm3 . Its pKa is predicted to be 3.02±0.10 .Aplicaciones Científicas De Investigación
Functionalization Reactions
The compound has been involved in studies on functionalization reactions, such as those involving 1H-pyrazole-3-carboxylic acids. These reactions have led to the synthesis of various derivatives, highlighting the compound's utility in organic synthesis and chemical transformations. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the formation of 3H-imidazo[4,5-b]pyridine derivatives from similar reactions illustrate its versatility in chemical synthesis (Yıldırım et al., 2005).
Synthesis of Nucleoside Derivatives
Research has also been conducted on the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, utilizing bases related to the compound . These derivatives have shown potential in various biological applications, including ADA inhibitory activity, demonstrating the compound's relevance in bioorganic and medicinal chemistry (Cristalli et al., 1994).
Antimicrobial Activity Studies
Compounds related to 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. Such studies contribute to the understanding of the compound's potential applications in developing new antimicrobial agents and exploring their mechanism of action (El-Mariah et al., 2006).
Molecular Docking and In Vitro Screening
In the realm of computational chemistry and drug discovery, the compound has been involved in molecular docking studies and in vitro screenings for various biological activities. This includes the synthesis of novel derivatives and their evaluation against specific targets, which aids in the design of compounds with potential therapeutic applications (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVOWNDAWDFDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1C3=NC(=CC(=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)



![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)


![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)
![1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1529313.png)
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)


